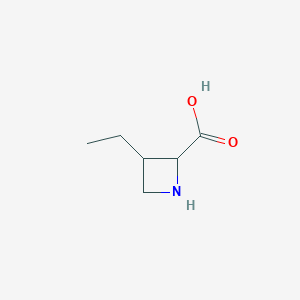

3-Ethylazetidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethylazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered ring with nitrogen as the heteroatom and a carboxylic acid group substituted on one of the ring carbon atoms This compound is a derivative of azetidine-2-carboxylic acid, with an ethyl group attached to the third carbon of the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylazetidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the starting material can be an amino acid derivative, which undergoes cyclization to form the azetidine ring. The reaction conditions typically involve the use of strong bases or acids to facilitate the ring closure.

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the cyclization process. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethyl group or other substituents on the azetidine ring can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, nucleophiles, and catalysts are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Ethylazetidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.

Biology: The compound is used in studies related to protein folding and stability, as it can mimic proline in peptide chains.

Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active molecules.

Industry: It is utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-ethylazetidine-2-carboxylic acid involves its incorporation into peptide chains, where it can mimic the behavior of proline. This incorporation can affect protein folding and stability, leading to various biological effects. The compound interacts with molecular targets such as enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Azetidine-2-carboxylic acid: The parent compound with a similar structure but without the ethyl group.

Proline: A naturally occurring amino acid with a five-membered ring, structurally similar to azetidine derivatives.

Pyrrolidine-2-carboxylic acid: Another heterocyclic amino acid with a five-membered ring.

Uniqueness: 3-Ethylazetidine-2-carboxylic acid is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties

Biological Activity

3-Ethylazetidine-2-carboxylic acid (EACA) is a cyclic amino acid that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of EACA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The carboxylic acid functional group contributes to its polar nature, enhancing solubility in biological systems. The structural formula can be represented as follows:

Mechanisms of Biological Activity

EACA exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of GABA Uptake : Research indicates that derivatives of EACA can inhibit gamma-aminobutyric acid (GABA) uptake, with certain compounds showing IC50 values in the low micromolar range. This inhibition suggests potential applications in treating neurological disorders where GABAergic signaling is disrupted .

- Antimicrobial Properties : EACA and its derivatives have been evaluated for their antimicrobial activity against various bacterial strains. Studies have shown that some azetidine derivatives possess significant antibacterial properties, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- Anticancer Activity : EACA has been investigated for its anticancer properties, particularly in the context of inducing apoptosis in cancer cells. Certain derivatives have demonstrated cytotoxic effects on neoplastic cell lines, suggesting a role in cancer therapy .

Antimicrobial Activity

A study examining the antimicrobial efficacy of EACA derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating their potential as novel antimicrobial agents.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| EACA-1 | 15 | Staphylococcus aureus |

| EACA-2 | 25 | Escherichia coli |

| EACA-3 | 10 | Pseudomonas aeruginosa |

Anticancer Studies

In vitro studies on the cytotoxic effects of EACA derivatives on human cancer cell lines have shown varying degrees of effectiveness. For instance, one derivative demonstrated an IC50 value of 20 µM against SiHa cervical cancer cells, indicating significant potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SiHa | 20 | Induction of apoptosis |

| B16F10 | 15 | Cell cycle inhibition |

Toxicity and Safety Profile

The safety profile of EACA has also been assessed in various animal models. No significant adverse effects were observed at therapeutic doses, suggesting that EACA may be a safe candidate for further pharmacological development. In toxicity studies involving mice, doses up to 100 mg/kg did not result in observable toxic effects.

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

3-ethylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) |

InChI Key |

WIBJWJCHZIGABR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNC1C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.